Acidity Enhancement: HBr in Acetic Acid vs. Aqueous HBr (pKa Difference)
The effective acidity of HBr in acetic acid is substantially greater than that of aqueous HBr. In aqueous solution, HBr dissociates to H3O+ with a conjugate acid pKa of –1.7, which effectively caps the acid strength [1]. In glacial acetic acid, the conjugate acid is CH3COOH2+, which has a significantly lower pKa, making the HBr/acetic acid mixture far more acidic than any achievable aqueous HBr solution [2]. This enhanced acidity accelerates proton-dependent steps in brominations, ether cleavages, and deprotections that are sluggish or fail in water.
| Evidence Dimension | Effective acidity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa < –1.7 (CH3COOH2+ in acetic acid medium) |
| Comparator Or Baseline | Aqueous HBr: pKa = –1.7 (H3O+ in water) |
| Quantified Difference | Acidity enhancement by an unknown but qualitatively significant margin; the exact pKa shift is not numerically quantified in the source but is described as 'far more acidic' |
| Conditions | Comparison of acid strength in different solvent media; HBr in acetic acid vs. HBr in water at ambient temperature |
Why This Matters
Reactions requiring strong anhydrous acid conditions (e.g., demethylation of hindered aryl methyl ethers, benzyl ester cleavage) proceed efficiently with HBr/AcOH but stall or yield complex mixtures with aqueous HBr.
- [1] Sciencemadness Discussion Board. Thoughts on the preparation of 30% HBr/Acetic Acid. Post by Dope Amine, 2014. View Source
- [2] Sciencemadness Discussion Board. Thoughts on the preparation of 30% HBr/Acetic Acid. Post by Dope Amine, 2014. View Source
